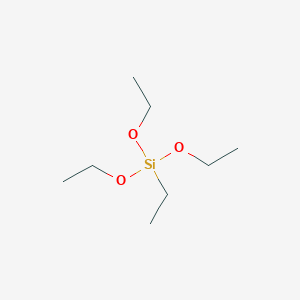Ethyltriethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Silica-Based Materials
One of the primary applications of Triethoxy(ethyl)silane is as a precursor for the synthesis of silica-based materials. Due to the presence of ethoxy groups (C₂H₅O), the molecule undergoes hydrolysis and condensation reactions in the presence of moisture or catalysts. This process leads to the formation of silicon-oxygen (Si-O) bonds, ultimately creating silica (SiO₂) networks. Silica is a versatile material with numerous research applications in areas like:
- Catalysis: Ordered silica structures with controlled porosity are used as catalyst supports in various chemical reactions [].
- Chromatography: Silica gel, a form of porous silica, is widely employed as a stationary phase in chromatography techniques for separation and purification of molecules [].
- Photonics: Silica is a crucial material for the development of photonic devices like optical fibers due to its excellent light transmission properties [].
Surface Modifications
Triethoxy(ethyl)silane can be used for surface modifications due to its ability to react with various functional groups on different surfaces. The ethoxy groups can undergo condensation reactions with hydroxyl (OH) groups present on surfaces like glass, metal oxides, and polymers. This creates a covalent bond between the silane molecule and the surface, leading to functionalities like:
- Hydrophobic coatings: By introducing hydrophobic groups through Triethoxy(ethyl)silane coupling agents, surfaces can be made water-repellent [].
- Adhesion promotion: Silane coupling agents can improve adhesion between dissimilar materials by creating a chemical bridge at the interface [].
- Functionalization for biocompatibility: Triethoxy(ethyl)silane can be employed to introduce biocompatible functionalities onto surfaces for applications in biomaterials and medical devices [].
Ethyltriethoxysilane is an organosilicon compound with the molecular formula CHOSi. It is categorized as a trialkoxysilane, characterized by three ethoxy groups attached to a silicon atom. This compound is primarily utilized in the synthesis of silicate materials and hybrid organic-inorganic systems. Ethyltriethoxysilane exhibits properties such as hydrophilicity and reactivity towards moisture, making it valuable in various applications, including coatings, adhesives, and surface treatments .
Triethoxy(ethyl)silane primarily functions as a coupling agent, forming covalent bonds with both inorganic (e.g., glass, metal oxides) and organic (e.g., polymers) substrates through its ethoxy groups []. The hydrolyzed ethoxy groups (converted to Si-OH) can condense with surface hydroxyl groups on the substrates, creating a strong chemical linkage. Additionally, the ethyl group can interact with organic materials through van der Waals forces, further enhancing adhesion.
Triethoxy(ethyl)silane is a flammable liquid with a mild odor. It can be irritating to the eyes, skin, and respiratory system upon contact or inhalation.
- Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, leading to the release of ethanol:
- Condensation: The silanol groups can further condense to form siloxane bonds, resulting in polymeric silicate networks:
These reactions are crucial for the formation of silica-based materials and coatings .
Ethyltriethoxysilane can be synthesized through several methods:
- Direct Alkylation: The synthesis involves reacting silicon tetrachloride with ethanol in the presence of a base:
- Hydrolysis-Condensation of Silanes: This method involves the hydrolysis of trialkoxysilanes followed by condensation to form ethyltriethoxysilane.
These methods allow for the production of high-purity ethyltriethoxysilane suitable for industrial applications .
Ethyltriethoxysilane has a wide range of applications:
- Coatings: Used to enhance adhesion and durability in paints and protective coatings.
- Adhesives: Serves as a coupling agent to improve the bonding between organic materials and inorganic substrates.
- Surface Modifications: Applied in modifying surfaces to impart hydrophobic or hydrophilic properties.
- Biomedical
Studies on interaction mechanisms involving ethyltriethoxysilane have shown its ability to bond with various substrates, enhancing mechanical properties and adhesion strength. For instance, its interaction with glass fibers improves composite material performance by forming strong siloxane bonds at the interface . Additionally, research into its hydrolysis behavior indicates that environmental factors such as pH and temperature significantly influence its reactivity and subsequent applications .
Ethyltriethoxysilane shares similarities with other organosilanes but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting these differences.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Ethyltriethoxysilane | CHOSi | Three ethoxy groups; good adhesion properties |
| Tetraethylorthosilicate | CHOSi | Four ethoxy groups; used primarily for silica gels |
| Ethyltrimethoxysilane | CHOSi | Three methoxy groups; lower reactivity than ethoxy |
| Phenyltriethoxysilane | CHOSi | Contains phenyl group; enhances optical properties |
Ethyltriethoxysilane's unique combination of three ethoxy groups allows for versatile applications in both industrial and biomedical fields, setting it apart from similar compounds .
Boiling Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 10 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 54 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








